molecular formula C20H24N10 B12269488 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine

Cat. No.: B12269488
M. Wt: 404.5 g/mol
InChI Key: ISPWZFOJCFJSAO-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features multiple nitrogen-containing rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and triazolopyrimidine intermediates, followed by their coupling with piperazine and subsequent cyclization to form the pyridazine ring. Common reagents used in these reactions include various organic solvents, catalysts, and bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This may include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms to the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
  • **3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrazine

Uniqueness

The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine lies in its specific arrangement of nitrogen-containing rings and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C20H24N10

Molecular Weight

404.5 g/mol

IUPAC Name

7-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H24N10/c1-13-11-14(2)29(26-13)18-6-5-17(24-25-18)27-7-9-28(10-8-27)19-15(3)16(4)23-20-21-12-22-30(19)20/h5-6,11-12H,7-10H2,1-4H3

InChI Key

ISPWZFOJCFJSAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=C(C(=NC5=NC=NN45)C)C)C

Origin of Product

United States

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